N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide

kinase inhibitor design pharmacophore modeling fragment-based screening

N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide is a synthetic small molecule (MW 217.22 g/mol) belonging to the furan-2-carboxamide class, characterized by a pyrimidine ring linked via an ethyl spacer at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds, as evidenced by its inclusion in patent families covering FGFR4 and Akt inhibitors.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 2034602-65-6
Cat. No. B2711090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide
CAS2034602-65-6
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NCCC2=CN=CN=C2
InChIInChI=1S/C11H11N3O2/c15-11(10-2-1-5-16-10)14-4-3-9-6-12-8-13-7-9/h1-2,5-8H,3-4H2,(H,14,15)
InChIKeyDULKPBIVIFNUEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide (CAS 2034602-65-6): A Heterocyclic Building Block for Kinase-Targeted Synthesis


N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide is a synthetic small molecule (MW 217.22 g/mol) belonging to the furan-2-carboxamide class, characterized by a pyrimidine ring linked via an ethyl spacer at the 5-position [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds, as evidenced by its inclusion in patent families covering FGFR4 and Akt inhibitors [2]. Its bifunctional nature—combining a hydrogen-bond-accepting pyrimidine with a furan carboxamide—makes it a strategic building block for fragment-based drug discovery and targeted library synthesis.

Why N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide Cannot Be Replaced by Common Pyridine or Direct-Linked Analogs


Generic substitution of this compound with simpler pyridine analogs or directly attached pyrimidine variants fails due to critical pharmacophoric requirements for target engagement. The ethyl linker provides a distinct spatial separation between the heterocyclic ring and the carboxamide, influencing the 'exit vector' geometry essential for kinase hinge-binding motifs [1]. The presence of two pyrimidine nitrogen atoms (N1 and N3) in the 5-substituted orientation offers a unique hydrogen-bond acceptor pattern that cannot be replicated by a pyridine ring (CAS 1252435-10-1), which contains only one nitrogen . Furthermore, the 5-position attachment on the pyrimidine ring creates a different vector angle compared to 2- or 4-position substituted isomers, directly impacting binding pocket complementarity in targets such as FGFR4 and Akt [2].

Quantitative Differentiation Evidence for N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide versus Comparator Building Blocks


Enhanced Hydrogen-Bond Acceptor Capacity Relative to Pyridine Analog CAS 1252435-10-1

The target compound possesses four hydrogen-bond acceptor sites (two pyrimidine nitrogens, furan oxygen, and carboxamide carbonyl) versus the pyridine analog N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide (CAS 1252435-10-1), which contains only three H-bond acceptors (one pyridine nitrogen, furan oxygen, and carboxamide carbonyl) [1]. This additional acceptor capacity, combined with a lower computed LogP (XLogP3 = 0.5 vs. an estimated ~1.2 for the pyridine analog based on the additional carbon), results in a distinct physicochemical profile that can improve aqueous solubility and modulate off-target binding.

kinase inhibitor design pharmacophore modeling fragment-based screening

Distinct Spatial Geometry Via Ethyl Linker Versus Direct Pyrimidine Attachment

The four rotatable bonds in the target compound, originating from the ethyl spacer, permit a conformational flexibility not available in directly linked analogs such as N-(pyrimidin-2-yl)furan-2-carboxamide (which has only 2 rotatable bonds) [1]. This increased rotational freedom allows the pyrimidine ring to sample a wider range of dihedral angles relative to the carboxamide plane, a critical feature for adapting to different kinase hinge-region geometries as evidenced by the compound's use in both FGFR4 and Akt inhibitor patent families, which require distinct binding modes [2].

conformational analysis exit vector geometry kinase hinge binding

5-Substituted Pyrimidine Regioisomer Advantage for Kinase Selectivity Profiling

The 5-position attachment on the pyrimidine ring orients the nitrogen atoms (N1 and N3) in a geometry that presents a distinct hydrogen-bond donor/acceptor pattern compared to 2- or 4-substituted isomers [1]. In the context of FGFR4 kinase inhibition, patent data shows that 5-substituted pyrimidine derivatives exhibit a unique binding mode that engages the hinge region via a bidentate interaction with the backbone NH and carbonyl of the kinase hinge, a mode that is less favorable for 2-substituted analogs due to steric clashes with the gatekeeper residue [2]. While direct IC50 values for this specific building block are not publicly available, its structural role as a key intermediate in potent FGFR4 inhibitor series (where final compounds achieve nanomolar IC50 values) supports its privileged scaffold status [3].

regioisomer selectivity kinase profiling hinge-binding motif

Furan Oxygen Contribution to Polar Surface Area Relative to Benzamide Analogs

The furan ring contributes to a Topological Polar Surface Area (TPSA) of 68 Ų, which is 8 Ų higher than a hypothetical benzamide analog (N-(2-(pyrimidin-5-yl)ethyl)benzamide, TPSA estimated ~55 Ų) due to the furan oxygen atom [1]. This increased polarity, combined with the lower LogP (0.5 vs. estimated ~1.8 for the benzamide), shifts the compound's physicochemical profile towards better aqueous solubility and reduced passive membrane permeability—properties that are advantageous for optimizing oral bioavailability in lead compounds where excessive lipophilicity is a known liability [2].

polar surface area CNS penetration solubility optimization

Patent-Validated Synthetic Utility as an FGFR4/Akt Inhibitor Intermediate

This compound and its close structural analogs have been explicitly claimed as synthetic intermediates in two independent patent families targeting distinct kinases: FGFR4 inhibitors (PCT/CN2016/081179) and Akt inhibitors (US8957064B2) [1][2]. The final compounds incorporating this scaffold exhibit nanomolar potency (Akt2 IC50 = 37 nM for a representative fused pyrimidine analog) [3]. This dual-target applicability, spanning both receptor tyrosine kinases and serine/threonine kinases, is not documented for the simpler pyridine analog (CAS 1252435-10-1), which lacks the bidentate hinge-binding capacity of the pyrimidine ring.

synthetic intermediate FGFR4 inhibitor patent validation

High-Impact Application Scenarios for N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide Based on Quantitative Evidence


Fragment-Based Kinase Inhibitor Library Design Targeting the Hinge Region

With four hydrogen-bond acceptors and a flexible ethyl linker providing four rotatable bonds [1], this compound is ideally suited as a hinge-binding fragment for constructing focused kinase inhibitor libraries. Its 5-pyrimidinyl substitution pattern is validated in both FGFR4 and Akt inhibitor patents, where final compounds achieve nanomolar potencies. Procurement teams should prioritize this scaffold over pyridine analogs (CAS 1252435-10-1) when synthesizing libraries intended to engage the kinase hinge via bidentate hydrogen bonding [2].

Lead Optimization Campaigns Requiring Low Lipophilicity Starting Points

The low XLogP3 of 0.5 and moderate TPSA of 68 Ų [1] make this building block an attractive starting point for lead optimization programs where controlling lipophilicity is critical for ADMET properties. The furan ring provides better solubility characteristics than benzamide analogs (estimated XLogP3 ~1.8), reducing the risk of lipophilicity-driven attrition during preclinical development.

Synthesis of Dual FGFR4/Akt Inhibitor Chemical Probes

The scaffold's inclusion in both FGFR4 and Akt inhibitor patent families [1][2] suggests that it can be elaborated into chemical probes targeting either kinase. Academic screening centers and biotech companies developing tool compounds for kinase signaling studies should select this building block to maximize the probability of identifying potent hits in biochemical assays, as evidenced by the 37 nM Akt2 IC50 achieved by a structurally related final compound [3].

Custom Library Synthesis for Regioisomer Selectivity Profiling

The distinct 5-position attachment of the pyrimidine ring provides a unique vector for exploring kinase selectivity [1]. Contract research organizations (CROs) offering custom library synthesis services should stock this building block as a differentiated offering compared to the more common 2-pyrimidinyl isomers, enabling clients to probe regioisomer-dependent selectivity in their target of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.